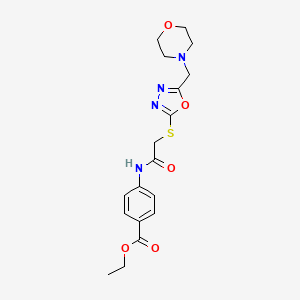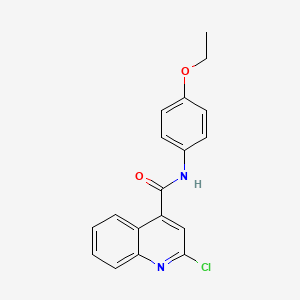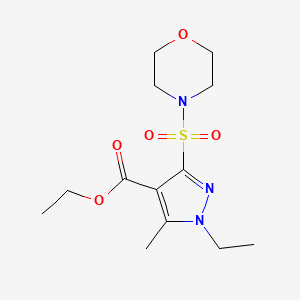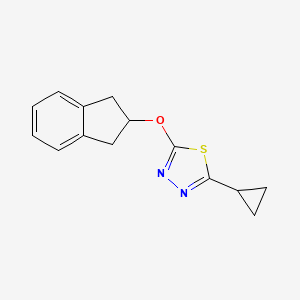
(Z)-5-(5-溴-2-氧代-1-戊基吲哚-3-基亚甲基)-3-(2-甲氧基乙基)-2-硫代噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidinone derivatives are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds feature a core thiazolidinone ring and are known for their versatility in chemical reactions and biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the Knoevenagel condensation or reactions involving rhodanine or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis has been employed for efficient and convenient preparation of these compounds, demonstrating the flexibility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the conformation and configuration of thiazolidinone derivatives. Studies have detailed the supramolecular structures, showcasing hydrogen-bonded dimers, chains of rings, and sheets, which contribute to the compounds' stability and interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions, including addition reactions and interactions with nitrile oxides, leading to a broad range of products. These reactions are influenced by the substituents on the thiazolidinone core and have been utilized for the synthesis of compounds with potential biological activities (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' solid-state behavior, including the arrangement of molecules in the crystal lattice and the types of intermolecular interactions present (Khelloul et al., 2016).
科学研究应用
合成和结构分析
化合物“(Z)-5-(5-溴-2-氧代-1-戊基吲哚-3-基亚甲基)-3-(2-甲氧基乙基)-2-噻唑硫代噻唑啉-4-酮”在结构上与多种噻唑硫代噻唑啉衍生物相关,这些衍生物已在几项研究中合成和分析。一项研究详细介绍了一种方便的方法,用于合成4-苄基-2-(2-(4-氧代-2-噻唑硫代噻唑啉-5-基亚甲基)乙基)-2H-1,4-苯并噻嗪-3(4H)-酮和5-(2-(4-苄基-3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-基亚甲基)乙基亚甲基)噻唑啉-2,4-二酮,采用微波辅助合成,强调了高效创建结构复杂衍生物的可行性 (Zidar, Kladnik, & Kikelj, 2009)。另一项研究分析了两种(氧代噻唑啉-2-基亚甲基)乙酰胺的晶体结构,有助于理解类似化合物的分子几何和潜在分子间相互作用 (Galushchinskiy, Slepukhin, & Obydennov, 2017)。
抗菌应用
与指定化合物类似结构的各种噻唑硫代噻唑啉衍生物显示出作为抗菌剂的潜力。例如,一系列基于罗丹啉-3-乙酸的酰胺、酯和5-芳基烷基亚甲基衍生物显示出对多种细菌、分枝杆菌和真菌的显著活性 (Krátký, Vinšová, & Stolaříková, 2017)。同样,从2-噻唑硫代噻唑啉-4-酮合成的(Z)-2-((5-(4-羟基苄亚甲基)-4-氧代-4,5-二氢噻唑-2-基)氨基)酸衍生物对革兰氏阳性和阴性细菌表现出抗菌活性 (PansareDattatraya & Devan, 2015)。
反应机制和合成途径
该化合物在结构上类似于噻唑硫代噻唑啉衍生物,其合成和反应机制已被广泛研究。对(Z)-5-溴-3-(1-甲基吡咯烷-2-基亚甲基)-3H-吲哚与戊二酮的反应研究揭示了潜在的合成途径和相关化合物的形成 (Aghazadeh, Baradarani, Helliwell, & Joule, 2011)。此外,通过缩合合成一系列(Z)-甲基-2-[(Z)-3-取代-4-氧代-2-(2-吡啶甲酰基-/噻吩-2-羰基)-肼噻唑啉-5-基亚甲基]乙酸酯,并通过单晶X射线衍射结构确认,为相关化合物的化学性质和合成方法提供了宝贵的见解 (Hassan, Mohamed, El-Haleem, Bräse, & Nieger, 2015)。
属性
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S2/c1-3-4-5-8-21-14-7-6-12(20)11-13(14)15(17(21)23)16-18(24)22(9-10-25-2)19(26)27-16/h6-7,11H,3-5,8-10H2,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIMDQWIZURCG-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)


![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)


